molecular formula C₁₈H₂₁D₃O₃ B1140645 (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol CAS No. 79037-36-8

(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol

Cat. No.: B1140645
CAS No.: 79037-36-8
M. Wt: 291.4
InChI Key:
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Description

(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₁D₃O₃ and its molecular weight is 291.4. The purity is usually 95%.
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Scientific Research Applications

  • Biomarker and Therapeutic Agent : Estriol serves as a biomarker for disease screening, placental function testing, and has applications as a novel drug in human medicine (Falah et al., 2015).

  • Environmental Impact and Degradation Studies : Research on estriol's degradation during chlorination in water systems indicates its potential as an environmental estrogen and endocrine disruptor. This research provides insights into safer water treatment methods (Dong et al., 2020).

  • Role in Pregnancy and Hormonal Therapy : Estriol's levels can be a marker for fetal well-being and are associated with high-risk pregnancies. It is also being explored for use in hormonal replacement therapy (Ciszko & Zdrojewicz, 2006).

  • Bone Health : Studies indicate that estriol administration increases bone mass density in postmenopausal women, suggesting its potential benefits in treating osteoporosis (Yamanaka et al., 2003).

  • Influence on Immune System : Estriol has shown immunomodulatory effects, potentially providing therapeutic benefits in diseases like severe influenza and other autoimmune conditions (Vermillion et al., 2018; Kim et al., 1999).

  • Estrogen Receptor Interactions : Research on estriol's biological effects and interactions with estrogen receptors in various tissues provides insights into its mechanism of action and potential therapeutic applications (Katzenellenbogen, 1984).

  • Cancer Research : Studies on estriol's effects on breast cancer cell lines offer valuable information for understanding its impact on cancer cell growth and gene expression (Diller et al., 2014).

  • Cardiovascular Health : Estriol has been studied for its effects on atherosclerosis, indicating its potential role in cardiovascular health and disease management (Kano et al., 2002).

Mechanism of Action

Target of Action

Estriol-d3, a derivative of Estriol, primarily targets estrogen receptors, which are found in various tissues including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain . The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell . Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .

Mode of Action

Estriol-d3, like other estrogens, modulates the pituitary secretion of gonadotropins, luteinizing hormone, and follicle-stimulating hormone through a negative feedback system . It can mimic the action of naturally produced hormones, leading cells to have unwarranted responses and then producing hormones at the wrong time or to an excessive extent .

Biochemical Pathways

Estriol-d3 affects several biochemical pathways. For instance, it promotes the generation of tolerogenic DCs with increased activation markers (CD80 and CD86), inhibitory costimulatory markers (PD-L1, PD-L2, B7-H3, and B7-H4), and increased anti-inflammatory (IL-10 and TGFβ) and decreased pro-inflammatory (IL-12, IL-23, and IL-6) cytokine mRNA expression .

Pharmacokinetics

The pharmacokinetics of Estriol-d3, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For instance, oral administration has a bioavailability of 5% and a half-life of 13-20 hours, while sublingual administration has a half-life of 8-18 hours .

Result of Action

Estriol-d3, as a weak estrogen, is used to treat conditions such as vaginal dryness and estrogen deficiency conditions, such as vaginitis and vulvar itching . It also plays a significant role in the development and maintenance of the female reproductive system and secondary sexual characteristics .

Action Environment

Environmental hormones, also known as endocrine-disrupting chemicals (EDCs), are discharged consistently and directly into surface waters with wastewater treatment plants (WWPTs) effluents, disposal sludges, and in storm-water runoff . These hormones have similar structures to natural hormones and can easily interfere with the normal hormone function of the human body . Acid preservation (HCl or H2SO4, pH 2) stabilizes the estrogenic and androgenic activities, and coupling acid preservation with the use of internal standards results in reliable and accurate recovery of a suite of androgens, estrogens, and progestogens for up to 14 days of storage at 48C .

Safety and Hazards

Estriol-d3 should be handled with personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Biochemical Analysis

Biochemical Properties

Estriol-d3 interacts with various enzymes, proteins, and other biomolecules. It is part of the steroid hormones synthesized from cholesterol by multiple enzymes in the gonads, adrenal glands, and placenta . The nature of these interactions is complex and involves a series of biochemical reactions .

Cellular Effects

Estriol-d3 has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Estriol-d3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow Estriol-d3 to have a significant impact on the body’s physiological functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Estriol-d3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Estriol-d3 vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Estriol-d3 is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels . The specifics of these interactions are still being studied.

Transport and Distribution

Estriol-d3 is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Estriol-d3 and any effects on its activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14-,15?,16?,17+,18+/m1/s1/i3D,8D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-JFORYDAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4(C3CC([C@]4([2H])O)O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Estriol-d3 used as an internal standard in the analysis of estrogens?

A1: Estriol-d3 is a deuterated form of Estriol, meaning it possesses the same chemical structure with the exception of three hydrogen atoms substituted by deuterium isotopes. This isotopic substitution results in similar chemical behavior to Estriol but with distinguishable mass spectrometric properties. This makes Estriol-d3 an ideal internal standard for mass spectrometry-based analysis of Estriol and other estrogens.

Q2: How does the use of Estriol-d3 improve the reliability of estrogen quantification in complex samples?

A: Both research papers utilize solid phase extraction techniques to isolate and concentrate estrogens from complex matrices, such as water samples [] and essential oils []. During these extraction and analysis processes, variations can occur due to:

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